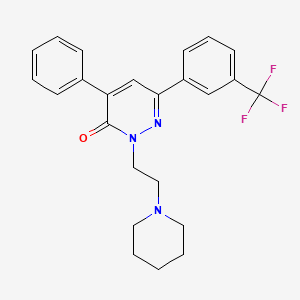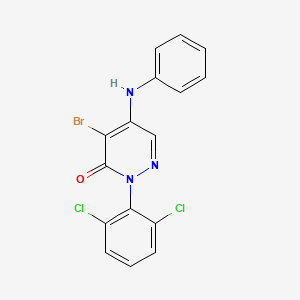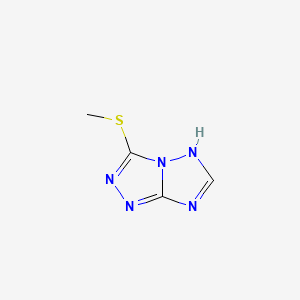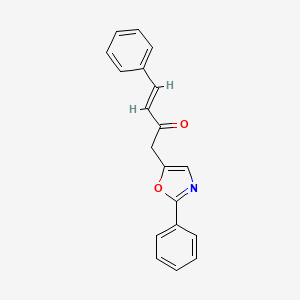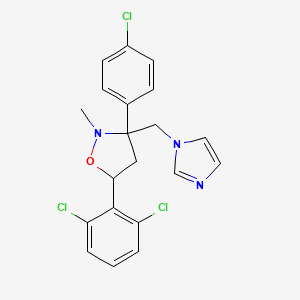
3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of imidazole and chlorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine typically involves the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction.
Chlorination: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole group suggests potential as an enzyme inhibitor.
Receptor Binding: The compound may interact with specific receptors in biological systems.
Medicine
Antimicrobial Activity: Isoxazolidines are known for their antimicrobial properties.
Anti-inflammatory: The compound may exhibit anti-inflammatory effects.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine likely involves:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((1H-Imidazol-1-yl)methyl)-3-phenyl-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
- 3-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine
Uniqueness
The presence of the 4-chlorophenyl group in 3-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-2-methylisoxazolidine may confer unique biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C20H18Cl3N3O |
|---|---|
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H18Cl3N3O/c1-25-20(12-26-10-9-24-13-26,14-5-7-15(21)8-6-14)11-18(27-25)19-16(22)3-2-4-17(19)23/h2-10,13,18H,11-12H2,1H3 |
InChI-Schlüssel |
DLWGYWVYKHEBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC(O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


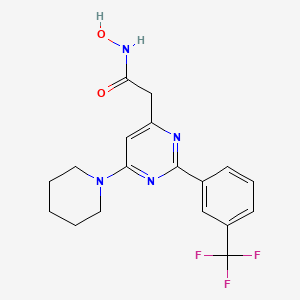
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
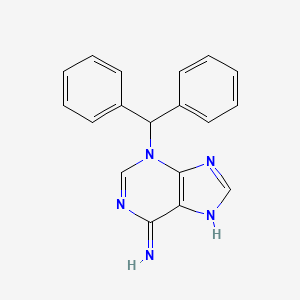

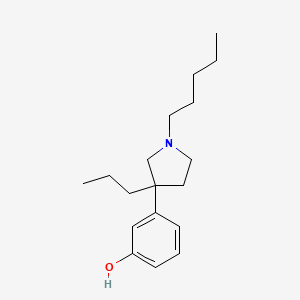
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
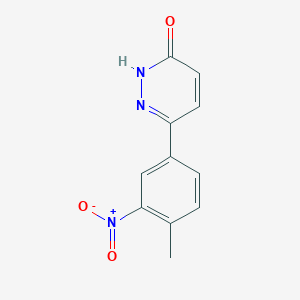
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
